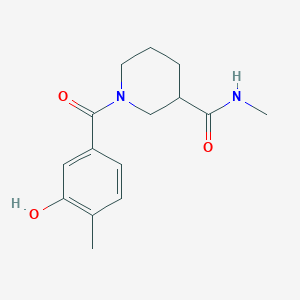![molecular formula C12H17N3O3 B6630680 N-[4-(hydroxymethyl)oxan-4-yl]-5-methylpyrazine-2-carboxamide](/img/structure/B6630680.png)
N-[4-(hydroxymethyl)oxan-4-yl]-5-methylpyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(hydroxymethyl)oxan-4-yl]-5-methylpyrazine-2-carboxamide is a complex organic compound with a unique structure that includes a pyrazine ring and a substituted oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(hydroxymethyl)oxan-4-yl]-5-methylpyrazine-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 5-methylpyrazine-2-carboxylic acid with 4-(hydroxymethyl)oxan-4-ylamine under specific conditions to form the desired amide bond. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[4-(hydroxymethyl)oxan-4-yl]-5-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of N-[4-(carboxymethyl)oxan-4-yl]-5-methylpyrazine-2-carboxamide.
Reduction: Formation of N-[4-(hydroxymethyl)oxan-4-yl]-5-methylpyrazine-2-amine.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Scientific Research Applications
N-[4-(hydroxymethyl)oxan-4-yl]-5-methylpyrazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes.
Mechanism of Action
The mechanism of action of N-[4-(hydroxymethyl)oxan-4-yl]-5-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(hydroxymethyl)oxan-4-yl]-2-[(1S,2R
Properties
IUPAC Name |
N-[4-(hydroxymethyl)oxan-4-yl]-5-methylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-9-6-14-10(7-13-9)11(17)15-12(8-16)2-4-18-5-3-12/h6-7,16H,2-5,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTAFJFBZGARAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC2(CCOCC2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-5-ethyl-1,3,4-thiadiazol-2-amine](/img/structure/B6630606.png)

![3-chloro-4-fluoro-N-[(1R)-2-hydroxy-1-phenylethyl]benzamide](/img/structure/B6630636.png)
![4-[(2-Chloropyridin-4-yl)sulfamoyl]-1-methylpyrrole-2-carboxamide](/img/structure/B6630644.png)

![N-[(1S)-2-hydroxy-1-phenylethyl]-3-methylpyridine-2-carboxamide](/img/structure/B6630653.png)

![4-Fluoro-2-[(2-methylsulfonylethylamino)methyl]phenol](/img/structure/B6630685.png)
![N-[4-(hydroxymethyl)oxan-4-yl]furan-3-carboxamide](/img/structure/B6630689.png)
![N-[4-(hydroxymethyl)oxan-4-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B6630700.png)
![1-[1-(5-Methyl-1,3-oxazol-2-yl)ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6630701.png)


